molecular formula C17H14NNa2O5P B1604775 2-Naphthalenecarboxamide, N-phenyl-3-(phosphonooxy)-, disodium salt CAS No. 69815-54-9

2-Naphthalenecarboxamide, N-phenyl-3-(phosphonooxy)-, disodium salt

Cat. No. B1604775
CAS RN: 69815-54-9
M. Wt: 389.25 g/mol
InChI Key: ZITABPAGDFOFFB-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxamide, N-phenyl-3-(phosphonooxy)-, disodium salt, also known as Naphthol AS phosphate disodium salt, is a compound with the linear formula C17H12NO5PNa2 . It is intended for use as a substrate for the histochemical demonstration of acid and alkaline phosphatase activities .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string [Na+].[Na+].[O-]P([O-])(=O)Oc1cc2ccccc2cc1C(=O)Nc3ccccc3 . The InChI representation is 1S/C17H14NO5P.2Na/c19-17(18-14-8-2-1-3-9-14)15-10-12-6-4-5-7-13(12)11-16(15)23-24(20,21)22;;/h1-11H,(H,18,19)(H2,20,21,22);;/q;2*+1/p-2 .


Physical And Chemical Properties Analysis

This compound is a powder that is soluble in water (50 mg/mL, clear, light yellow) . It is stored at a temperature of -20°C .

Scientific Research Applications

Analytical Chemistry and Detection Techniques

In the field of analytical chemistry, derivatives of naphthalene compounds, similar to "2-Naphthalenecarboxamide, N-phenyl-3-(phosphonooxy)-, disodium salt," have been used for the detection and quantification of trace elements and compounds. For example, disodium 1,8-dihydroxy naphthalene-3,6-disulphonate, a related compound, is employed as a colorimetric reagent for detecting various metallic ions, including uranium, demonstrating its versatility in inorganic analysis (Mathur & Dey, 1957). Similarly, compounds with naphthalene frameworks have been utilized for pre-concentration and spectrophotometric determination of trace copper in biological and environmental samples, showcasing their applicability in enhancing detection sensitivity and specificity (Taher, 2000).

Materials Science and Electrochemical Applications

In materials science, naphthalene-based compounds have shown potential in energy storage applications. For instance, novel disodium diimide carboxylates based on naphthalene diimide have been synthesized and investigated for their electrochemical sodium storage behavior. These materials, such as disodium salt of N,N’-bis (glycinyl) naphthalene diimide, demonstrated reversible capacity and stability over cycles, highlighting the importance of naphthalene derivatives in developing efficient energy storage systems (Medabalmi, Kuanr, & Ramanujam, 2017).

Environmental and Biological Studies

The environmental and biological applications of naphthalene derivatives also extend to the study of complexation with metals, which can aid in understanding environmental pollution and remediation processes. Complexes formed between metals and naphthalene-based ligands, such as 2-(4-sulphophenylazo)-1,8-dihydroxy 3,6 naphthalene disulphonic acid trisodium salt, have been characterized and studied for their antifungal activity, offering insights into the potential use of these compounds in agricultural and environmental protection (Pandey & Narang, 2005).

Safety and Hazards

The safety information available indicates that this compound is classified as a combustible solid . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Mechanism of Action

Target of Action

The primary targets of Naphthol AS phosphate disodium salt are alkaline and acid phosphatases . These enzymes play a crucial role in a variety of biological processes, including energy metabolism and signal transduction.

Mode of Action

Naphthol AS phosphate disodium salt interacts with its targets by serving as a substrate for the phosphatase enzymes . The compound is hydrolyzed by these enzymes, leading to the release of naphthol AS .

Biochemical Pathways

The hydrolysis of Naphthol AS phosphate disodium salt by phosphatase enzymes is a key step in the biochemical pathways that these enzymes are involved in. The released naphthol AS can then interact with various diazonium salts to produce an azo-dye . This reaction is used to reflect various levels of enzyme activities .

Pharmacokinetics

Its solubility in ethanol and water suggests that it may have good bioavailability.

Result of Action

The hydrolysis of Naphthol AS phosphate disodium salt by phosphatase enzymes results in the production of a colored precipitate . This allows for the visualization of enzyme activity within cells or tissue sections . The color intensity of the precipitate can be used to quantify the level of enzyme activity .

Action Environment

The action of Naphthol AS phosphate disodium salt can be influenced by various environmental factors. For instance, the concentration of the substrate and the diazonium salt can affect the amount of azo-dye produced in the reactions for both phosphatases . Additionally, the presence of lipoproteins can affect the shape of extinction curves of azo-dyes produced in the reaction .

Biochemical Analysis

Biochemical Properties

Naphthol AS phosphate disodium salt plays a significant role in biochemical reactions, particularly as a substrate for the histochemical demonstration of acid and alkaline phosphatase activities . It interacts with these enzymes, allowing for the production of a colored product that can be detected spectrophotometrically . This makes it a valuable tool for monitoring enzyme activity in biological samples .

Cellular Effects

The effects of Naphthol AS phosphate disodium salt on cells are primarily related to its role in enzyme activity. By serving as a substrate for alkaline and acid phosphatases, it can influence cellular processes such as signal transduction, gene expression, and cellular metabolism . The compound’s interactions with these enzymes can reflect various levels of enzyme activities .

Molecular Mechanism

At the molecular level, Naphthol AS phosphate disodium salt exerts its effects through its interactions with enzymes. When used as a substrate in enzymatic reactions, it can be hydrolyzed by alkaline phosphatase, forming a colored product that can be detected spectrophotometrically . This process allows for the effective capturing of the released Naphthol AS in the reaction for alkaline phosphatase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Naphthol AS phosphate disodium salt can change over time. For instance, increasing the substrate concentration can lead to more azo-dye being produced in the reactions for both phosphatases

Metabolic Pathways

Naphthol AS phosphate disodium salt is involved in the metabolic pathways related to alkaline and acid phosphatases It interacts with these enzymes as a substrate, influencing metabolic flux or metabolite levels

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-Naphthalenecarboxamide, N-phenyl-3-(phosphonooxy)-, disodium salt involves the reaction of N-phenyl-3-(phosphonooxy)aniline with 2-naphthalenecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with disodium carbonate to form the disodium salt of the final product.", "Starting Materials": [ "N-phenyl-3-(phosphonooxy)aniline", "2-naphthalenecarboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "disodium carbonate" ], "Reaction": [ "Step 1: N-phenyl-3-(phosphonooxy)aniline is reacted with 2-naphthalenecarboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst to form the intermediate product.", "Step 2: The intermediate product is then treated with disodium carbonate to form the disodium salt of 2-Naphthalenecarboxamide, N-phenyl-3-(phosphonooxy)-." ] }

CAS RN

69815-54-9

Molecular Formula

C17H14NNa2O5P

Molecular Weight

389.25 g/mol

IUPAC Name

disodium;[3-(phenylcarbamoyl)naphthalen-2-yl] phosphate

InChI

InChI=1S/C17H14NO5P.2Na/c19-17(18-14-8-2-1-3-9-14)15-10-12-6-4-5-7-13(12)11-16(15)23-24(20,21)22;;/h1-11H,(H,18,19)(H2,20,21,22);;

InChI Key

ZITABPAGDFOFFB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OP(=O)([O-])[O-].[Na+].[Na+]

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OP(=O)(O)O.[Na].[Na]

Other CAS RN

69815-54-9

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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